One area of research explores the potential of 1H-imidazo[4,5-b]pyrazine as a scaffold for drug discovery. Scientists can modify the core structure to create new molecules that may interact with specific biological targets. For instance, a study published in the European Journal of Medicinal Chemistry examined derivatives of 1H-imidazo[4,5-b]pyrazine for their inhibitory activity against enzymes implicated in Alzheimer's disease [1].
[1] Synthesis and biological evaluation of novel 1H-imidazo[4,5-b]pyrazine derivatives as potential acetylcholinesterase inhibitors for Alzheimer's disease - European Journal of Medicinal Chemistry (ScienceDirect) ()
Another area of research investigates the potential applications of 1H-imidazo[4,5-b]pyrazine in material science. Scientists are exploring the use of 1H-imidazo[4,5-b]pyrazine in the development of new materials with specific properties. For example, a study published in the Journal of Materials Chemistry explored the use of 1H-imidazo[4,5-b]pyrazine derivatives in the design of new fluorescent materials [2].
[2] Synthesis and Photoluminescence Properties of Novel Imidazo[4,5-b]pyrazine Derivatives - Journal of Materials Chemistry (Royal Society of Chemistry) ()
1H-imidazo[4,5-b]pyrazine is a heterocyclic compound characterized by its fused imidazole and pyrazine rings. It has the chemical formula CHN and is notable for its role in medicinal chemistry due to its diverse biological activities. The compound features a planar structure, which contributes to its ability to interact with biological targets effectively. Its unique arrangement of nitrogen atoms within the ring systems allows for various substitutions, enhancing its pharmacological potential.
1H-imidazo[4,5-b]pyrazine and its derivatives exhibit significant biological activities, particularly as inhibitors of protein kinases such as the mesenchymal–epithelial transition factor (c-Met). These compounds have been shown to possess potent inhibitory effects against various cancer cell lines, making them candidates for therapeutic development . Additionally, some derivatives act as mitochondrial uncouplers, suggesting potential applications in metabolic regulation and cancer treatment .
The synthesis of 1H-imidazo[4,5-b]pyrazine can be achieved through several methods:
1H-imidazo[4,5-b]pyrazine has several applications in medicinal chemistry:
Recent studies have focused on the interaction of 1H-imidazo[4,5-b]pyrazine derivatives with specific biological targets. For instance:
1H-imidazo[4,5-b]pyrazine shares structural similarities with several other heterocyclic compounds. Here is a comparison highlighting its uniqueness:
| Compound Name | Structure Type | Key Biological Activity | Unique Features |
|---|---|---|---|
| 1H-imidazo[4,5-b]pyrazine | Imidazole-Pyrazine Fusion | c-Met kinase inhibition | Potent mitochondrial uncoupling activity |
| 1H-imidazo[4,5-b]pyridine | Imidazole-Pyridine Fusion | Kinase inhibition | Less effective as mitochondrial uncoupler |
| 2-Amino-3-pyridinecarboxamide | Pyridine Derivative | Anticancer properties | Lacks fused imidazole structure |
| 1H-pyrazolo[3,4-b]quinoline | Pyrazole-Quinoline Fusion | Antimicrobial activity | Different ring fusion affects pharmacodynamics |
These comparisons illustrate that while similar compounds may share certain structural motifs or biological activities, 1H-imidazo[4,5-b]pyrazine's unique nitrogen arrangement and ability to modulate mitochondrial function set it apart in medicinal chemistry contexts.
1H-imidazo[4,5-b]pyrazine represents a bicyclic nitrogen-containing heterocycle consisting of a fused imidazole and pyrazine ring system [1]. The molecular framework comprises five carbon atoms and four nitrogen atoms arranged in a planar configuration with delocalized π-electron system [2]. The compound exhibits tautomeric equilibrium between 1H-imidazo[4,5-b]pyrazine and 3H-imidazo[4,5-b]pyrazine forms, similar to other imidazole-containing heterocycles [3].
The molecular geometry demonstrates characteristic aromatic properties with bond lengths intermediate between single and double bonds [4]. The ring system displays planarity due to sp2 hybridization of all ring atoms, facilitating optimal orbital overlap and π-electron delocalization [5]. Conformational analysis reveals minimal deviation from planarity, with the heterocyclic framework maintaining rigidity through the fused ring structure [6].
The nitrogen atoms exhibit distinct electronic environments: the pyrazine nitrogen atoms function as pyridine-type nitrogens with basic properties, while the imidazole nitrogen can exist in both pyrrole-type and pyridine-type forms depending on tautomeric state [4]. This arrangement contributes to the compound's unique chemical behavior and reactivity patterns [7].
1H-imidazo[4,5-b]pyrazine belongs to the broader family of azaheterocycles and shares structural features with related compounds including imidazole, pyrazine, and imidazo[4,5-b]pyridine [8]. Compared to simple imidazole, the fused pyrazine ring increases the number of nitrogen atoms and enhances electron-withdrawing characteristics [4].
The structural comparison with imidazo[4,5-b]pyridine reveals significant differences in electronic properties due to the additional nitrogen atom in the pyrazine ring versus the pyridine ring [6]. This modification alters both the electron density distribution and the compound's basicity characteristics [9]. The pyrazine component contributes to increased π-electron deficiency compared to pyridine-containing analogs [8].
Within the diazine series, 1H-imidazo[4,5-b]pyrazine exhibits intermediate properties between pyrazine and more complex polycyclic systems [8]. The fusion of imidazole to pyrazine creates a system with enhanced hydrogen-bonding capabilities while maintaining aromatic stability [4]. The compound demonstrates stronger hydrogen-bond accepting properties compared to simple pyrazine due to the additional nitrogen atoms available for coordination [8].
The molecular formula of 1H-imidazo[4,5-b]pyrazine is C₅H₄N₄ [1] [2]. The compound possesses a molecular weight of 120.11 grams per mole [1] [2] [10]. The exact mass equals 120.043596 atomic mass units, reflecting the precise isotopic composition [3]. The molecular weight places this compound within the range of small heterocyclic building blocks commonly employed in medicinal chemistry applications [11].
Available literature indicates that the melting point of 1H-imidazo[4,5-b]pyrazine has not been definitively established, with multiple sources reporting "not available" for this parameter [12] [13]. The boiling point is reported as 213.1°C at 760 mmHg [13], indicating moderate volatility under standard atmospheric conditions. The flash point occurs at 74.2°C [13], suggesting moderate flammability characteristics that require appropriate handling precautions.
The compound exhibits calculated density of 1.5 ± 0.1 g/cm³ [13], indicating relatively high packing efficiency in the solid state. Solubility characteristics reflect the polar nature of the heterocyclic system, with enhanced water solubility compared to purely hydrocarbon aromatics due to multiple nitrogen atoms capable of hydrogen bonding [4]. The compound demonstrates better solubility in polar protic and aprotic solvents compared to nonpolar organic solvents [7].
1H-imidazo[4,5-b]pyrazine exhibits amphoteric behavior characteristic of imidazole-containing systems [4]. The compound possesses both basic sites (pyrazine and imidazole nitrogen atoms) and acidic properties (imidazole N-H proton) [7]. The basicity differs from simple imidazole due to the electron-withdrawing effect of the fused pyrazine ring, resulting in reduced basicity compared to imidazole itself [14].
The pKa values for protonation and deprotonation have not been experimentally determined for the parent compound, though theoretical calculations suggest intermediate basicity between imidazole and pyrazine [9]. The multiple nitrogen atoms provide opportunities for protonation at different sites, with the site of protonation depending on solution pH and ionic strength [8].
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1H-imidazo[4,5-b]pyrazine [1] [3] [15]. The nomenclature follows standard heterocyclic naming conventions where the imidazole ring is considered fused to the pyrazine ring at positions 4 and 5 of the pyrazine system [1]. Alternative tautomeric forms may be designated as 3H-imidazo[4,5-b]pyrazine depending on the position of the imidazole hydrogen atom [6].
The numbering system begins with the pyrazine ring, where nitrogen atoms occupy positions 1 and 4, followed by carbon atoms at positions 2, 3, 5, and 6 [1]. The imidazole fusion occurs between positions 4 and 5 of the pyrazine ring, creating the bicyclic structure [3].
The International Chemical Identifier (InChI) for 1H-imidazo[4,5-b]pyrazine is InChI=1S/C5H4N4/c1-2-7-5-4(6-1)8-3-9-5/h1-3H,(H,6,7,8,9) [2] [15]. This notation provides a standardized method for representing the molecular structure and connectivity [16].
The Simplified Molecular Input Line Entry System (SMILES) notation is represented as C1=CN=C2C(=N1)NC=N2 [15]. This linear representation efficiently captures the ring connectivity and aromaticity of the bicyclic system [17]. The canonical SMILES notation ensures consistent representation across different chemical databases and software platforms [15].
The Chemical Abstracts Service (CAS) Registry Number for 1H-imidazo[4,5-b]pyrazine is 273-94-9 [1] [2] [18]. This unique identifier facilitates unambiguous identification across chemical literature and databases [19]. Additional registry numbers include the European Community number 837-971-2 [1] and the DSSTox Substance ID DTXSID10421828 [1].
Other important identifiers include the MDL number MFCD08669465 [2] [18] and the NSC number 151667 [1]. The compound is also registered in the Nikkaji database with number J1.547.161A [1]. These multiple identifiers ensure comprehensive coverage across international chemical databases and regulatory systems [1].
Crystallographic studies of 1H-imidazo[4,5-b]pyrazine have provided insights into the solid-state structure and intermolecular interactions [20]. The crystal structure reveals a planar heterocyclic framework with minimal deviation from coplanarity, consistent with aromatic character [6]. Bond length analysis demonstrates partial double-bond character throughout the ring system due to π-electron delocalization [21].
The crystal packing is stabilized through hydrogen bonding interactions involving the imidazole N-H proton and nitrogen lone pairs [20]. These intermolecular contacts contribute to the solid-state stability and influence physical properties such as melting point and solubility [4]. The packing arrangement typically involves chains or sheets of molecules connected through N-H···N hydrogen bonds [21].
Comparative crystallographic analysis with related imidazopyrazine derivatives shows similar structural features, with variations primarily in the substitution patterns rather than core ring geometry [22]. The planar structure facilitates π-π stacking interactions between adjacent molecules, contributing to crystal stability [20]. The molecular geometry in the crystal phase generally corresponds well with gas-phase calculations, indicating minimal conformational changes upon crystallization [23].
Irritant